molecular formula C25H28N2O7 B11044792 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-nitrophenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-nitrophenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11044792
M. Wt: 468.5 g/mol
InChI Key: FJCGZDKVKHZCPF-LNVKXUELSA-N
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Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes an ethoxybenzoyl group, a hydroxy group, an isopropoxypropyl group, and a nitrophenyl group attached to a pyrrolone ring. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new pharmaceuticals or bioactive compounds.

Medicine

In medicine, compounds similar to 4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one may be investigated for their potential therapeutic effects. This could include their use as drug candidates for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors in the body, modulating their function and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives with different substituents. Examples include:

  • 4-(4-Methoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This makes it a compound of interest for further research and development.

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-nitrophenyl)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O7/c1-4-33-18-12-10-17(11-13-18)23(28)21-22(19-8-5-6-9-20(19)27(31)32)26(25(30)24(21)29)14-7-15-34-16(2)3/h5-6,8-13,16,22,28H,4,7,14-15H2,1-3H3/b23-21-

InChI Key

FJCGZDKVKHZCPF-LNVKXUELSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3[N+](=O)[O-])/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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